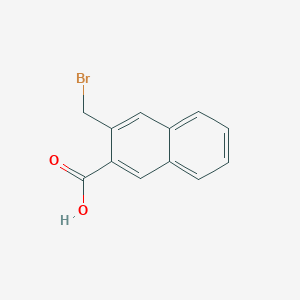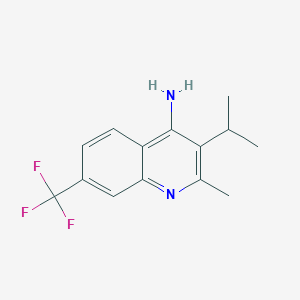
3-Chloro-6-isobutoxypicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-cloro-6-isobutoxipicolinimidamida es un compuesto químico con la fórmula molecular C10H15Cl2N3O y un peso molecular de 264,15 g/mol . Este compuesto es conocido por su estructura química única, que incluye un grupo cloro, un grupo isobutoxi y una parte de picolinimidamida. Se utiliza principalmente en diversas aplicaciones de investigación científica debido a sus propiedades distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 3-cloro-6-isobutoxipicolinimidamida suele implicar la reacción del ácido 3-cloropicolínico con alcohol isobutílico en presencia de un catalizador adecuado para formar el derivado isobutoxi. Este intermedio se hace reaccionar entonces con un agente amidante adecuado para producir la picolinimidamida. El paso final implica la adición de ácido clorhídrico para formar la sal de clorhidrato .
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 3-cloro-6-isobutoxipicolinimidamida experimenta diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: El grupo cloro puede sustituirse por otros nucleófilos en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo normalmente en disolventes polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Hidrólisis: Se aplican condiciones ácidas o básicas utilizando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).
Principales Productos Formados
Reacciones de Sustitución: Derivados sustituidos con diferentes grupos funcionales.
Reacciones de Oxidación y Reducción: Diversos estados de oxidación y formas reducidas del compuesto.
Hidrólisis: Derivados ácidos y aminas correspondientes.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-cloro-6-isobutoxipicolinimidamida tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Se emplea en ensayos bioquímicos y estudios que implican la inhibición enzimática.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-cloro-6-isobutoxipicolinimidamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-cloropicolínico: Un precursor en la síntesis del clorhidrato de 3-cloro-6-isobutoxipicolinimidamida.
Ácido 6-isobutoxipicolínico: Otro intermedio en la ruta sintética.
Derivados de Picolinimidamida: Compuestos con partes de picolinimidamida similares, pero con diferentes sustituyentes.
Singularidad
El clorhidrato de 3-cloro-6-isobutoxipicolinimidamida es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su capacidad de experimentar diversas reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica .
Propiedades
Número CAS |
1179361-04-6 |
|---|---|
Fórmula molecular |
C10H15Cl2N3O |
Peso molecular |
264.15 g/mol |
Nombre IUPAC |
3-chloro-6-(2-methylpropoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c1-6(2)5-15-8-4-3-7(11)9(14-8)10(12)13;/h3-4,6H,5H2,1-2H3,(H3,12,13);1H |
Clave InChI |
MLONYMAKVLTUJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=NC(=C(C=C1)Cl)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



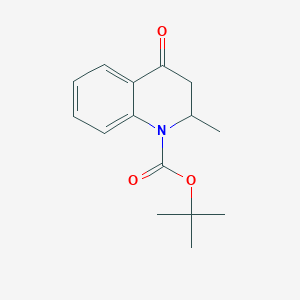
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)


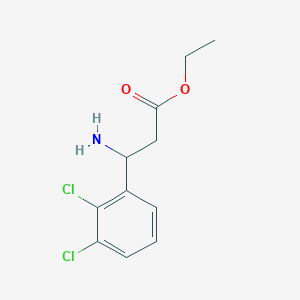
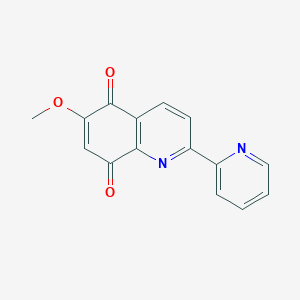
![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
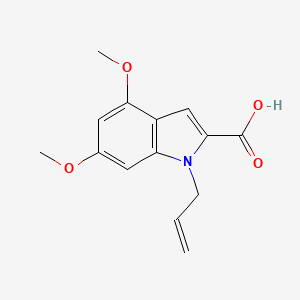

![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
